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Compound of Interest

3-Phenyl-2,4(1H,3H)-
Compound Name: ) —
quinazolinedione

cat. No.: B1267716

Chemical Identity and Synthesis

3-Phenyl-2,4(1H,3H)-quinazolinedione is a heterocyclic organic compound with the molecular
formula C14H10N202.[1] It belongs to the quinazolinedione class of compounds, which are
known for their diverse pharmacological activities.[2][3] The synthesis of 3-Phenyl-2,4(1H,3H)-
quinazolinedione and its derivatives can be achieved through various synthetic routes, often
involving the condensation of anthranilic acid derivatives with appropriate reagents.[4] Several
methods for the synthesis of the quinazolinedione scaffold have been reported, highlighting the
accessibility of this chemical moiety for medicinal chemistry exploration.[4][5]

Table 1: Physicochemical Properties of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Property Value Reference
CAS Number 603-23-6 [1]
Molecular Formula C14H10N202 [1]
Molecular Weight 238.24 g/mol [1]
Melting Point 281-283 °C [1]

A Spectrum of Biological Activities
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The quinazolinone scaffold is a "privileged structure” in medicinal chemistry, with numerous
derivatives exhibiting a wide array of biological activities.[3] These activities include
anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8][9]
[10][11] The diverse therapeutic potential of this scaffold makes it an attractive starting point for
drug discovery programs.

Specifically, derivatives of 3-Phenyl-2,4(1H,3H)-quinazolinedione have shown promise in
several key therapeutic areas:

» Anticonvulsant Activity: Several studies have highlighted the potential of quinazolinone
derivatives as anticonvulsant agents.[8][12][13][14][15][16][17][18][19] The mechanism of
action is often attributed to their interaction with the GABA-A receptor.[8][13]

e Anticancer Activity: The anticancer properties of quinazolinone derivatives have been
extensively investigated.[3][9][20][21][22][23][24] These compounds have been shown to
target various proteins involved in cancer progression, such as VEGFR-2, c-Met tyrosine
kinases, and PARP-1.[9][21][22]

o Anti-inflammatory and Analgesic Activity: Certain 3-phenyl-2-substituted-3H-quinazolin-4-
ones have demonstrated significant analgesic and anti-inflammatory effects.[11]

» Antimicrobial and Antiviral Activity: The quinazolinedione scaffold has also been explored for
its potential in combating infectious diseases.[6][10][25][26]

The Rationale for In Silico Exploration

Given the broad biological profile of the quinazolinedione scaffold, in silico studies offer a
powerful and efficient approach to:

o Elucidate Mechanisms of Action: Computational methods can predict how these molecules
interact with specific biological targets at an atomic level.

e Guide Lead Optimization:In silico tools can help in designing new derivatives with improved
potency, selectivity, and pharmacokinetic properties.

» Prioritize Experimental Studies: By predicting the most promising compounds and their likely
biological targets, computational approaches can save significant time and resources in the
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lab.

o Predict ADMET Properties: Early assessment of a compound's absorption, distribution,
metabolism, excretion, and toxicity (ADMET) profile is crucial for successful drug

development.

Part 2: The Computational Chemist's Toolkit: Core In
Silico Methodologies

Atypical in silico drug discovery workflow involves a series of computational experiments. The
following sections outline the key methodologies employed in the study of 3-Phenyl-
2,4(1H,3H)-quinazolinedione and its derivatives.

In Silico Drug Discovery Workflow
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Caption: A generalized workflow for in silico drug discovery.

Ligand Preparation
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The first step in any in silico study is the preparation of the small molecule ligand, in this case,
3-Phenyl-2,4(1H,3H)-quinazolinedione. This process involves:

e 2D to 3D Conversion: The 2D chemical structure is converted into a 3D conformation.

e Energy Minimization: The 3D structure is optimized to its lowest energy state, ensuring a
realistic conformation.

o Charge Assignment: Partial atomic charges are assigned to the atoms of the molecule.

Protein Target Selection and Preparation

The selection of a relevant biological target is crucial for a meaningful in silico study. Based on
the known biological activities of quinazolinediones, potential targets include:

o GABA-A Receptor: For anticonvulsant activity.
 VEGFR-2, c-Met, PARP-1: For anticancer activity.
o Cyclooxygenase (COX) enzymes: For anti-inflammatory activity.

Once a target is selected, its 3D structure, typically obtained from the Protein Data Bank (PDB),
must be prepared. This involves:

o Removal of Water and Heteroatoms: Non-essential molecules are removed from the crystal
structure.

» Addition of Hydrogen Atoms: Hydrogens are added to the protein structure.
e Protonation State Assignment: The protonation states of ionizable residues are determined.

e Energy Minimization: The protein structure is relaxed to remove any steric clashes.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a
ligand when bound to a receptor.[20] This method helps in understanding the binding mode and
affinity of the ligand for the target protein.
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Step-by-Step Molecular Docking Protocol:

Grid Generation: A grid box is defined around the active site of the protein to specify the
search space for the docking algorithm.

e Ligand Docking: The prepared ligand is docked into the defined grid box using a docking
algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[20]

e Scoring and Ranking: The resulting docking poses are scored and ranked based on their
predicted binding affinity.

e Analysis of Interactions: The best-ranked poses are analyzed to identify key interactions
(e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-
protein complex over time.[26] This technique can be used to assess the stability of the docked
pose and to calculate binding free energies.

Step-by-Step Molecular Dynamics Protocol:

e System Setup: The ligand-protein complex is placed in a simulation box filled with water
molecules and ions to mimic physiological conditions.

» Minimization and Equilibration: The system is minimized and then gradually heated and
equilibrated to the desired temperature and pressure.

e Production Run: A long simulation is run to generate a trajectory of the system'’s atomic
motions.

o Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, root-
mean-square deviation (RMSD), and other dynamic properties.

ADMET Prediction

In silico ADMET prediction tools are used to estimate the pharmacokinetic and toxicological
properties of a compound.[22][25] These predictions are valuable for identifying potential
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liabilities early in the drug discovery process.

Commonly Predicted ADMET Properties:

o Absorption: Caco-2 permeability, human intestinal absorption.

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Cytochrome P450 inhibition.

Excretion: Renal clearance.

Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

Part 3: Case Study - Anticonvulsant Activity and the
GABA-A Receptor

The anticonvulsant activity of quinazolinones is often linked to their interaction with the GABA-A
receptor, a ligand-gated ion channel that is the primary target for benzodiazepines.[8][13][16]
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Caption: Proposed mechanism of anticonvulsant action via the GABA-A receptor.

Molecular Docking into the GABA-A Receptor

To investigate the binding of 3-Phenyl-2,4(1H,3H)-quinazolinedione to the GABA-A receptor,
molecular docking studies can be performed using a homology model or a cryo-EM structure of
the receptor. The docking results can reveal the specific binding site and the key amino acid
residues involved in the interaction.
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Table 2: Hypothetical Docking Results for a 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivative
at the GABA-A Receptor

Parameter Value

Binding Energy (kcal/mol) -8.5

Interacting Residues Tyrl59, Phe99, Thr206
Hydrogen Bonds 1 (with Tyrl59)
Hydrophobic Interactions Phenyl ring with Phe99

Note: This is a hypothetical table for illustrative purposes.

Part 4: Case Study - Anticancer Activity and Kinase
Inhibition
The anticancer potential of quinazolinone derivatives has been linked to their ability to inhibit

protein kinases, such as VEGFR-2 and c-Met, which are crucial for tumor growth and
angiogenesis.[9]

Dual Inhibition of VEGFR-2 and c-Met

Some 3-phenylquinazolin-2,4(1H,3H)-diones have been designed as dual inhibitors of VEGFR-
2 and c-Met tyrosine kinases.[9] Molecular docking studies can be employed to understand
how these compounds bind to the ATP-binding pocket of both kinases.

Table 3: In Vitro Inhibitory Activity of a Representative 3-Phenylquinazolin-2,4(1H,3H)-dione

Derivative
Target Kinase IC50 (nM) Reference
VEGFR-2 83 [9]
c-Met 48 [9]
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Part 5: Predicting the Druglikeness: ADMET
Profiling

Early assessment of ADMET properties is critical for the successful development of any drug

candidate. In silico tools can provide valuable predictions of these properties.

Table 4: Predicted ADMET Properties for a Hypothetical 3-Phenyl-2,4(1H,3H)-
quinazolinedione Derivative

Property Predicted Value Interpretation

Human Intestinal Absorption High Good oral bioavailability

Blood-Brain Barrier

_ High Potential for CNS activity
Penetration
o Low risk of drug-drug
CYP2D6 Inhibition No ) )
Interactions
Ames Mutagenicity Non-mutagenic Low risk of carcinogenicity
Hepatotoxicity Low risk Good safety profile

Note: This is a hypothetical table for illustrative purposes. Actual values would be obtained from
ADMET prediction software.

Part 6: Charting the Course Forward: Future
Directions and Conclusion

In silico studies provide a powerful framework for the exploration of 3-Phenyl-2,4(1H,3H)-
quinazolinedione and its derivatives as potential therapeutic agents. The insights gained from
these computational approaches can guide the synthesis and experimental evaluation of new
compounds with enhanced biological activity and improved drug-like properties.

Future work should focus on:

« Integration with Experimental Data: The predictions from in silico models should be validated
through experimental assays.
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» Exploration of Novel Targets: Computational methods can be used to screen for new
biological targets for this versatile scaffold.

» Multi-target Drug Design: The development of quinazolinone derivatives that can modulate
multiple targets simultaneously holds promise for the treatment of complex diseases.

In conclusion, the application of a rational, in silico-driven approach to the study of 3-Phenyl-
2,4(1H,3H)-quinazolinedione can significantly accelerate the journey from a promising
chemical scaffold to a novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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